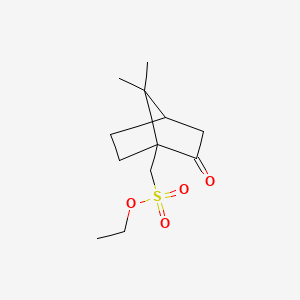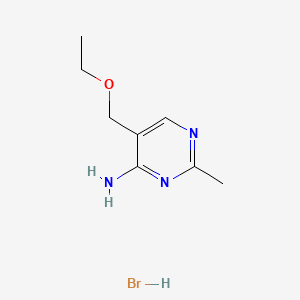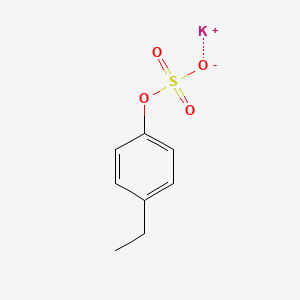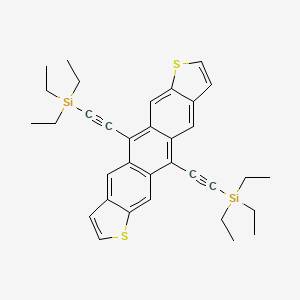
TES-ADT
説明
Tes-adt, also known as 5,11-bis(triethylsilylethynyl)anthradithiophene, is an organic semiconductor compound that has garnered significant attention in the field of organic electronics. This compound is a derivative of anthradithiophene, functionalized with triethylsilylethynyl groups to enhance its solubility and electronic properties. This compound is known for its high charge carrier mobility and stability, making it a promising candidate for applications in organic field-effect transistors (OFETs) and other electronic devices .
科学的研究の応用
Tes-adt has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound for studying charge transport mechanisms in organic semiconductors. Its high charge carrier mobility makes it an ideal candidate for investigating the fundamental properties of organic electronic materials .
In biology and medicine, this compound has been explored for its potential use in biosensors and bioelectronics. Its ability to conduct electrical signals makes it suitable for interfacing with biological systems, such as detecting biomolecules or monitoring cellular activities .
In the industrial sector, this compound is used in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). These devices benefit from the high performance and stability of this compound, which contribute to their efficiency and longevity .
作用機序
Target of Action
Tes-adt, also known as 5,11-Bis(triethylsilylethynyl)anthradithiophene, is a small molecule organic semiconductor . Its primary targets are organic field-effect transistors (OFETs), where it serves as an active layer . The role of this compound in these devices is to facilitate charge transport, which is crucial for the device’s operation .
Mode of Action
This compound interacts with its targets (OFETs) by forming a thin film on the transistor. This film is highly crystalline, which allows for efficient charge transport . The formation of this film can be influenced by factors such as solution shearing speed . For instance, at low shearing speeds, a low-temperature phase of this compound is predominant, while at higher speeds, a high-temperature phase prevails .
Biochemical Pathways
The specific polymorph of this compound that forms on the OFET can affect the device’s electrical performance . For example, the presence of the syn isomer of this compound can lead to an increase in intermolecular repulsion, resulting in a decrease in unit-cell density and disordering of the charge-transport pathway .
Pharmacokinetics
The properties of this compound that influence its bioavailability in an ofet include its solubility and the ability to form a highly crystalline thin film .
Result of Action
The action of this compound in OFETs results in enhanced electrical performance of the devices . Specifically, the formation of a highly crystalline thin film of this compound on the OFET allows for efficient charge transport, leading to high device mobilities .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, the specific polymorph of this compound that forms on an OFET can be controlled by modifying the coating experimental conditions . Additionally, the presence of certain additives in the solution used to deposit this compound can influence the structure and electrical properties of the resulting thin film .
準備方法
The synthesis of Tes-adt typically involves the functionalization of anthradithiophene with triethylsilylethynyl groups. One common method is the Sonogashira coupling reaction, where anthradithiophene is reacted with triethylsilylethynyl bromide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound often involve solution-phase processing techniques. These methods include spin-coating, drop-casting, and solution shearing, which allow for the deposition of thin films of this compound on various substrates. These techniques are advantageous for large-scale production due to their cost-effectiveness and scalability .
化学反応の分析
Tes-adt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can be oxidized to form radical cations, which are important intermediates in charge transport processes. Common oxidizing agents used in these reactions include iodine and ferric chloride .
Reduction reactions of this compound typically involve the addition of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives of this compound, which may exhibit different electronic properties .
Substitution reactions involving this compound often occur at the triethylsilylethynyl groups. For example, these groups can be replaced with other functional groups to modify the solubility and electronic properties of the compound. Common reagents used in these reactions include halogenated compounds and organometallic reagents .
類似化合物との比較
Tes-adt is often compared with other similar compounds, such as pentacene and rubrene, which are also used in organic electronics. Compared to pentacene, this compound exhibits higher solubility and better processability, making it easier to fabricate high-quality thin films. Additionally, this compound shows improved stability towards photooxidation, which enhances the longevity of devices .
Other similar compounds include 2,8-difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (diF-TES-ADT) and 2,8-diethyl-5,11-bis(triethylsilylethynyl)anthradithiophene (this compound-ET). These derivatives of this compound have been modified to further enhance their electronic properties and stability. For example, diF-TES-ADT exhibits higher charge carrier mobility and better film-forming properties compared to this compound .
特性
IUPAC Name |
triethyl-[2-[12-(2-triethylsilylethynyl)-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,17,19-nonaen-2-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38S2Si2/c1-7-37(8-2,9-3)19-15-27-29-21-25-13-17-36-34(25)24-32(29)28(16-20-38(10-4,11-5)12-6)30-22-26-14-18-35-33(26)23-31(27)30/h13-14,17-18,21-24H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBWUHOMYZZKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CC1=C2C=C3C(=CC2=C(C4=C1C=C5C=CSC5=C4)C#C[Si](CC)(CC)CC)C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38S2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731257 | |
| Record name | [Anthra[2,3-b:6,7-b']bisthiene-5,11-diyldi(ethyne-2,1-diyl)]bis(triethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851817-11-3 | |
| Record name | [Anthra[2,3-b:6,7-b']bisthiene-5,11-diyldi(ethyne-2,1-diyl)]bis(triethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of TES-ADT?
A1: The molecular formula of this compound is C28H32S2Si2, and its molecular weight is 492.85 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A: Yes, various spectroscopic techniques have been employed to characterize this compound. Researchers commonly utilize UV-Vis absorption and photoluminescence spectroscopy to study its optical properties and excited state dynamics []. X-ray diffraction techniques, including in-plane and grazing incidence X-ray diffraction, are crucial for understanding its crystal structure and phase transitions [, , ].
Q3: What is the impact of different substrates on the growth and performance of this compound in organic field-effect transistors (OFETs)?
A: The choice of substrate significantly influences this compound film formation and OFET performance. Studies have shown that polymer residues on graphene electrodes can hinder the crystallinity and grain size of this compound films, ultimately affecting device performance []. Surface treatments, like polymer grafting, can be employed to optimize surface properties, leading to enhanced molecular ordering and improved electrical characteristics [, ].
Q4: How does the presence of a polymer binder influence the morphology and electrical properties of this compound films?
A: Blending this compound with a polymer binder, such as polystyrene (PS) or poly(triarylamine) (PTAA), can dramatically affect film morphology and charge transport properties [, ]. Studies have demonstrated improved film continuity, phase separation, and enhanced device performance consistency in electrosprayed diF-TES-ADT/PTAA blend transistors compared to gas-sprayed transistors [].
Q5: Does this compound exhibit any catalytic properties or find applications in catalysis?
A5: Based on the provided research papers, this compound has not been extensively explored for its catalytic properties. The primary focus of research has been on its application as an organic semiconductor in OFETs.
Q6: Have there been any computational studies on this compound?
A6: While the provided research papers primarily focus on experimental investigations, computational chemistry and modeling can provide valuable insights into the electronic structure, charge transport properties, and self-assembly behavior of this compound. Future studies employing density functional theory (DFT) calculations and molecular dynamics (MD) simulations could further elucidate the relationship between its structure and function.
Q7: How do structural modifications to the anthradithiophene core or side chains impact the properties of this compound and its derivatives?
A: The provided research highlights the significant influence of side chain modifications on the packing morphology and singlet fission properties of anthradithiophene derivatives [, ]. For instance, replacing the triethylsilylethynyl (TES) side group with other substituents like TSBS, TDMS, or TBDMS leads to distinct packing arrangements, affecting their electronic structures, optical properties, and ultimately, their performance in organic electronic devices [, ]. Further investigations into structure-property relationships are crucial for designing and optimizing anthradithiophene derivatives for specific applications.
Q8: What are the known degradation pathways of this compound, and how can its stability be improved?
A: Research has shown that this compound can undergo photodegradation, particularly photodimerization, under certain conditions []. The presence of long-lived emissive states, like triplet pair states formed during singlet fission, has been correlated with faster photodimerization dynamics []. Further research is needed to fully understand the degradation mechanisms and develop strategies for enhancing its stability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


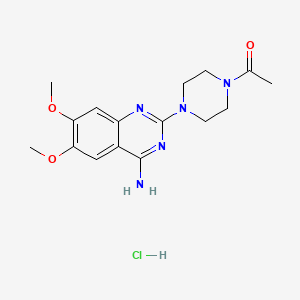


![(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/new.no-structure.jpg)
![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)

